molecular formula C8H7ClO3S B1624347 (2-formylphenyl)methanesulfonyl Chloride CAS No. 31910-71-1

(2-formylphenyl)methanesulfonyl Chloride

Cat. No.: B1624347
CAS No.: 31910-71-1
M. Wt: 218.66 g/mol
InChI Key: PQIGMISGIRVLLK-UHFFFAOYSA-N
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Description

(2-formylphenyl)methanesulfonyl Chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is a derivative of methanesulfonyl chloride, featuring a formyl group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-formylphenyl)methanesulfonyl Chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-formylphenyl compounds under controlled conditions. The reaction typically involves the use of a base such as pyridine to facilitate the substitution reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2-formylphenyl)methanesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .

Scientific Research Applications

(2-formylphenyl)methanesulfonyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-formylphenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-formylphenyl)methanesulfonyl Chloride include:

Uniqueness

This compound is unique due to the presence of both a formyl group and a sulfonyl chloride group, allowing it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

(2-formylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIGMISGIRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464744
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31910-71-1
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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